molecular formula C6H14N2O B070454 4-(Aminooxy)cyclohexanamine CAS No. 167081-01-8

4-(Aminooxy)cyclohexanamine

Cat. No. B070454
M. Wt: 130.19 g/mol
InChI Key: BYTVHKDJAGIKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminooxy)cyclohexanamine, also known as AOA, is a small molecule that has been widely used in scientific research due to its ability to inhibit the activity of pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP-dependent enzymes play a crucial role in various metabolic processes, and their dysregulation has been linked to several diseases, including cancer, diabetes, and neurological disorders. AOA has been shown to be a potent inhibitor of PLP-dependent enzymes, making it a valuable tool for studying the physiological and biochemical effects of these enzymes.

Mechanism Of Action

4-(Aminooxy)cyclohexanamine inhibits the activity of PLP-dependent enzymes by binding to the active site of the enzyme and forming a covalent bond with the PLP cofactor. This covalent bond prevents the PLP cofactor from binding to the substrate, thereby inhibiting enzyme activity.

Biochemical And Physiological Effects

4-(Aminooxy)cyclohexanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several PLP-dependent enzymes, including alanine aminotransferase, aspartate aminotransferase, and glutamate decarboxylase. 4-(Aminooxy)cyclohexanamine has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-(Aminooxy)cyclohexanamine in lab experiments is its ability to selectively inhibit the activity of PLP-dependent enzymes. This allows researchers to study the specific physiological and biochemical effects of these enzymes without affecting other metabolic processes. However, 4-(Aminooxy)cyclohexanamine has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are several future directions for research on 4-(Aminooxy)cyclohexanamine and PLP-dependent enzymes. One area of research is the development of more potent and selective inhibitors of PLP-dependent enzymes. Another area of research is the identification of new PLP-dependent enzymes and their physiological and biochemical roles. Additionally, research on the role of PLP-dependent enzymes in disease pathogenesis and the development of new therapeutics targeting these enzymes is an important area of research.

Synthesis Methods

4-(Aminooxy)cyclohexanamine can be synthesized through a multistep process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. The oxime is then reduced with sodium borohydride to form 4-(aminooxy)cyclohexanone, which is subsequently converted to 4-(Aminooxy)cyclohexanamine through a reaction with hydrochloric acid.

Scientific Research Applications

4-(Aminooxy)cyclohexanamine has been widely used in scientific research to study the physiological and biochemical effects of PLP-dependent enzymes. PLP-dependent enzymes are involved in various metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and glucose metabolism. Dysregulation of these enzymes has been linked to several diseases, including cancer, diabetes, and neurological disorders.

properties

CAS RN

167081-01-8

Product Name

4-(Aminooxy)cyclohexanamine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

O-(4-aminocyclohexyl)hydroxylamine

InChI

InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2

InChI Key

BYTVHKDJAGIKDO-UHFFFAOYSA-N

SMILES

C1CC(CCC1N)ON

Canonical SMILES

C1CC(CCC1N)ON

synonyms

Cyclohexanamine, 4-(aminooxy)-, trans- (9CI)

Origin of Product

United States

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